molecular formula C10H9NO B7775227 (2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one

(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one

Cat. No.: B7775227
M. Wt: 159.18 g/mol
InChI Key: QBIQMVZCIAHVGB-BDAKNGLRSA-N
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Description

The compound “(2aR,7bR)-1,2a,3,7b-Tetrahydro-indeno[1,2-b]azet-2-one” is a bicyclic structure featuring an indeno-azetidinone scaffold. Its stereochemistry at positions 2a and 7b defines its spatial conformation, which is critical for its biological activity and molecular interactions. The molecule’s azetidinone ring (a four-membered lactam) and fused indene system may contribute to its stability and binding affinity in biological systems .

Properties

IUPAC Name

(2aR,7bR)-1,2a,3,7b-tetrahydroindeno[1,2-b]azet-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-8-5-6-3-1-2-4-7(6)9(8)11-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIQMVZCIAHVGB-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique indenoazetone structure. Its molecular formula is C10H9NOC_{10}H_{9}NO, and it features a bicyclic framework that contributes to its biological properties. The stereochemistry is crucial for its activity, with specific configurations at the 2A and 7B positions influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A study demonstrated that derivatives of indenoazetones showed potent activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits proliferation. For instance, it was found to be effective against breast cancer cell lines by promoting cell cycle arrest in the G1 phase .
  • Mechanistic Insights : The compound appears to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects:

  • Research Findings : Animal models have indicated that this compound can reduce neuroinflammation and oxidative stress markers associated with neurodegenerative diseases .
  • Potential Applications : These findings open avenues for exploring the compound's use in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel UsedReference
AntimicrobialDisruption of cell wall synthesisGram-positive bacteria
AnticancerInduction of apoptosisBreast cancer cell lines
NeuroprotectiveReduction of neuroinflammationAnimal models

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indeno derivatives, including (2AR,7BR)-1,2A,3,7B-Tetrahydro-indeno[1,2-B]azet-2-one, in cancer treatment. For instance, indeno[1,2-b]quinoxaline derivatives have shown promising antiproliferative effects against various cancer cell lines such as MDA-MB231 and PC-3. These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Cardiovascular Applications

Compounds related to this compound have been explored for their cardiovascular benefits. Research has indicated that certain derivatives can enhance soluble guanylate cyclase (sGC) activity. This mechanism is crucial for the regulation of vascular tone and blood pressure, making these compounds potential candidates for treating cardiovascular diseases such as hypertension and heart failure .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that can be optimized to enhance its biological activity. Understanding the structure-activity relationship is vital for developing more effective derivatives. Variations in substituents on the indeno framework can significantly affect the compound's potency and selectivity against target enzymes or receptors.

In Vivo Studies

In vivo studies using zebrafish models have demonstrated that indeno derivatives can inhibit tumor growth effectively. For example, a derivative similar to this compound was tested in a zebrafish xenograft assay where it showed significant anti-tumor activity at low concentrations . This model is particularly useful for evaluating the pharmacokinetics and biodistribution of new compounds.

Clinical Relevance

Clinical relevance is underscored by ongoing research into the pharmacological profiles of these compounds. The ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for further clinical investigation in oncology and cardiology.

Comparative Analysis of Indeno Derivatives

Compound NameStructureApplication AreaIC50 Values
Compound 10aIndeno[1,2-b]quinoxalineAnticancer0.87 μM (MDA-MB231)
(2AR,7BR)-1,2A...Tetrahydro-indeno[1,2-B]azet-2-oneCardiovascularTBD
Azaindeno-acetonitrileInotropic ActivityHeart FailureTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The β-adrenergic receptor ligands and related heterocyclic compounds serve as relevant comparators for understanding the pharmacological and structural nuances of “(2aR,7bR)-1,2a,3,7b-Tetrahydro-indeno[1,2-b]azet-2-one.” Below is a detailed analysis based on conserved molecular interactions, receptor subtype selectivity, and functional group contributions:

Structural and Functional Group Comparisons

Key βAR ligands, such as catecholamines (e.g., isoproterenol) and antagonists (e.g., propranolol), share critical functional groups that interact with conserved residues in the receptor’s ligand-binding domain. For example:

  • Catechol hydroxyl groups (meta- and para-positions) form hydrogen bonds with Ser204 and Ser207 in the βAR’s fifth transmembrane domain, essential for agonist efficacy .
  • Amino groups in ligands interact with Asp113 in the third transmembrane domain, a residue critical for both agonist and antagonist binding .

In contrast, “this compound” lacks catechol moieties but contains a lactam ring.

Receptor Subtype Selectivity

βAR subtypes (β1 and β2) exhibit differences in ligand coupling efficiency and ternary complex formation. For instance:

  • β2AR demonstrates higher agonist potency (EC50 ~52 nM for isoproterenol) and stronger coupling to Gs proteins compared to β1AR (EC50 ~191 nM) .
  • The indeno-azetidinone compound’s rigid bicyclic system may favor interactions with specific receptor subtypes, akin to selective β-blockers like atenolol (β1-selective) or ICI-118,551 (β2-selective).

Mutagenesis and Binding Affinity Insights

Studies on βAR mutants reveal the importance of specific residues:

  • Asp113 substitution (e.g., Asp113Asn) reduces antagonist affinity by 10,000-fold but minimally affects agonist binding, highlighting divergent binding sites for agonists and antagonists .
  • Ser204/Ser207 mutations (e.g., Ser→Ala) disrupt hydrogen bonding with catechol hydroxyls, reducing agonist activity by 50-90% .

The azetidinone’s lactam group in “this compound” could mimic amine interactions (via hydrogen bonding with Asp113) but would lack the catechol-mediated stabilization seen in classical βAR agonists.

Data Tables

Table 1: Key Residues in β-Adrenergic Receptor Ligand Binding

Residue Role in Ligand Binding Impact of Mutation (e.g., Ala substitution) Reference
Asp113 Binds amine group of ligands 10,000-fold ↓ antagonist affinity; no agonist effect
Ser204 Binds meta-OH of catecholamines 90% ↓ agonist activity
Ser207 Binds para-OH of catecholamines 50% ↓ agonist activity

Table 2: Comparison of βAR Subtype Coupling Efficiency

Parameter β1AR β2AR Reference
EC50 for isoproterenol 191 ± 10.5 nM 52.3 ± 2.87 nM
Adenylyl cyclase fold 6.63 ± 1.85 6.10 ± 0.53
High-affinity KH (nM) 61.7 ± 18.3 11.8 ± 3.1

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